molecular formula C17H14N6O2S B2531722 N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 905669-65-0

N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2531722
CAS No.: 905669-65-0
M. Wt: 366.4
InChI Key: OCNYAKBBBOOPRE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective small molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by various collagens (Source) . Aberrant DDR1 signaling is implicated in cancer progression, particularly in breast cancer and triple-negative breast cancer (TNBC), where it facilitates tumor growth, invasion, and metastasis by remodeling the extracellular matrix and promoting epithelial-mesenchymal transition (EMT) (Source) . By selectively targeting and inhibiting DDR1 autophosphorylation, this compound disrupts these critical oncogenic pathways. Its research value is underscored by its demonstrated efficacy in preclinical models, where it has been shown to suppress tumor progression and enhance the antitumor effects of other chemotherapeutic agents (Source) . This makes it a vital pharmacological tool for investigating the complex biology of DDR1 in the tumor microenvironment, understanding mechanisms of chemoresistance, and developing novel targeted cancer therapies.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c24-16(19-10-13-2-1-9-25-13)11-26-17-21-20-15-4-3-14(22-23(15)17)12-5-7-18-8-6-12/h1-9H,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNYAKBBBOOPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, kinase inhibitory effects, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a furan moiety linked to a thioacetamide group and a triazolo-pyridazine structure. This unique combination of heterocycles is hypothesized to contribute to its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives of triazolo-pyridazine compounds, including the target compound. The cytotoxicity was assessed using the MTT assay against several cancer cell lines.

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC50 (μM)
N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide A549TBD
12e (control)A5491.06 ± 0.16
12e (control)MCF-71.23 ± 0.18
12e (control)HeLa2.73 ± 0.33

The compound exhibited moderate cytotoxicity across various cancer cell lines, with specific IC50 values yet to be determined for N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide compared to the promising control compound 12e .

Kinase Inhibition

The compound's inhibitory activity against c-Met kinase was also evaluated. Kinases play crucial roles in cell signaling pathways and are often implicated in cancer progression.

Table 2: Kinase Inhibitory Activity

Compoundc-Met IC50 (μM)
N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide TBD
Foretinib (control)0.019

The preliminary data suggest that the target compound may exhibit significant inhibition of c-Met kinase; however, specific IC50 values require further investigation .

The mechanism by which N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide induces cytotoxicity is believed to involve apoptosis induction and cell cycle arrest in the G0/G1 phase. Studies indicate that compounds with similar structures can interact with ATP-binding sites in kinases, leading to effective inhibition .

Case Studies

In a recent study involving triazolo-pyridazine derivatives:

  • Compound 12e demonstrated significant cytotoxicity against A549 cells with an IC50 value of 1.06 μM.
  • The study highlighted structure–activity relationships indicating that modifications in the pyridine and triazole moieties could enhance biological activity.
  • Further research is planned to optimize the structure for improved efficacy and selectivity against cancer cell lines .

Scientific Research Applications

Antibacterial Activity

Research indicates that N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibits significant antibacterial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Pyridazine Derivative A3.12Staphylococcus aureus
Pyridazine Derivative B12.5Escherichia coli
N-(furan-2-ylmethyl)-2-acetamideTBDTBD

Studies suggest that the presence of electron-donating groups enhances antibacterial activity, indicating a similar potential for this compound.

Antifungal Activity

The structural characteristics of this compound suggest potential antifungal activity. Similar compounds have demonstrated moderate to strong effects against strains like Candida albicans and Fusarium oxysporum. The proposed mechanism involves disruption of fungal cell membranes and inhibition of essential enzymatic pathways.

Case Studies

  • Study on Pyridazine Derivatives : A series of derivatives were synthesized and tested for antibacterial activity, showing promising results against E. coli and S. aureus, with MIC values ranging from 4.69 to 22.9 µM.
  • Evaluation of Antifungal Properties : In vitro studies demonstrated significant inhibition zones against C. albicans, suggesting a potential role in treating fungal infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with three analogs from the evidence:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity
Target Compound : N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide C17H18N6O2S 370.4 Furan-2-ylmethyl, pyridin-4-yl, triazolo-pyridazine core Not reported
: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives Not specified Not reported Furan-2-yl, triazole core, alkylated acetamide Anti-exudative activity (rat models)
: N-(tetrahydrofuran-2-ylmethyl)- analog (CAS 891112-08-6) C17H18N6O2S 370.4 Tetrahydrofuran-2-ylmethyl (saturated), pyridin-4-yl, triazolo-pyridazine core No biological data
: Thiophene-substituted analog (CAS 2034348-79-1) C16H13N7O2S 367.4 Thiophen-2-yl, triazolo-pyridazine core, oxopyridazinone side chain No biological data

Key Observations:

Replacement of pyridin-4-yl (target) with thiophen-2-yl () reduces nitrogen content, which may alter electronic properties and solubility .

Substituent Effects: Furan vs. Tetrahydrofuran: The saturated tetrahydrofuran group () increases steric bulk and reduces aromaticity, likely impacting metabolic stability and membrane permeability . Thioether vs. Oxopyridazinone: ’s oxopyridazinone side chain introduces a ketone group, altering hydrogen-bonding capacity compared to the thioether in the target compound .

Biological Activity: Only ’s triazole derivatives demonstrated anti-exudative activity in rat models, suggesting that the triazole core or specific substituents (e.g., 4-amino group) may drive this effect . The lack of activity data for triazolo-pyridazine analogs (target, –4) highlights a research gap.

Research Implications and Limitations

  • Synthetic Challenges : The triazolo-pyridazine core requires multi-step synthesis (e.g., cyclization and alkylation), as inferred from ’s methods .
  • Data Gaps : Physicochemical properties (e.g., solubility, logP) and pharmacokinetic profiles are unavailable for most compounds, limiting structure-activity relationship (SAR) analysis.

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core followed by functionalization. Key steps include:

  • Cyclocondensation : Formation of the triazolo-pyridazine ring via [1,2,4]triazole annulation under reflux with catalysts like triethylamine .
  • Thioether linkage : Coupling of the pyridin-4-yl-substituted triazolo-pyridazine with a furan-2-ylmethyl thioacetamide intermediate using nucleophilic substitution (e.g., NaH in DMF at 60–80°C) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization focuses on solvent choice (DMF or DMSO for solubility), temperature control, and catalyst selection to maximize yields (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass spectrometry (HR-MS) : To verify molecular weight (C₂₀H₁₆N₆O₂S, theoretical MW: 428.45 g/mol) .
  • HPLC : For assessing purity (>98% by reverse-phase C18 columns) .
  • X-ray crystallography : Resolves 3D structure and hydrogen-bonding patterns (if crystalline) .

Q. What structural features influence its reactivity and biological interactions?

Key features include:

  • Triazolo-pyridazine core : Contributes to π-π stacking with biological targets .
  • Thioacetamide linker : Enhances electrophilicity and potential for covalent binding .
  • Furan and pyridine substituents : Modulate solubility and target affinity via hydrophobic/hydrogen-bonding interactions .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?

Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps in nucleophilic substitution .
  • DFT calculations : Predict transition states and energy barriers for cyclization reactions .
  • In situ monitoring : Raman spectroscopy or TLC to track intermediate formation .

Q. What computational approaches predict the compound’s biological activity?

Methods include:

  • Molecular docking : Simulate binding to targets like kinases or GPCRs (e.g., using AutoDock Vina) .
  • QSAR modeling : Relate substituent electronic properties (e.g., Hammett constants) to activity .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .

Q. How can contradictions in biological activity data across analogs be resolved?

Strategies involve:

  • Meta-analysis : Compare IC₅₀ values for analogs with varying substituents (see Table 1) .
  • Crystallography : Resolve binding modes to confirm target engagement .
  • Dose-response assays : Validate activity in orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Table 1 : Comparative Bioactivity of Structural Analogs

SubstituentTarget IC₅₀ (nM)Solubility (µM)Reference
Pyridin-4-yl120 ± 1545
4-Fluorophenyl90 ± 1028
Furan-2-ylmethyl150 ± 2062

Q. What modifications improve pharmacokinetic properties without compromising activity?

  • Prodrug strategies : Introduce ester groups to enhance oral bioavailability .
  • PEGylation : Increase aqueous solubility for in vivo studies .
  • Halogenation : Fluorine substitution at the pyridine ring improves metabolic stability .

Q. How do stability and degradation pathways affect formulation?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes.
  • Major degradation products : Sulfoxide formation (via thioether oxidation) and hydrolysis of the acetamide group .
    • Stabilizers : Use antioxidants (e.g., BHT) in lyophilized formulations .

Q. What comparative studies with analogs guide lead optimization?

  • SAR studies : Replace the furan-2-ylmethyl group with benzodioxol-5-yl to assess impact on CNS penetration .
  • Thermodynamic solubility assays : Compare analogs in biorelevant media (FaSSIF/FeSSIF) .

Methodological Notes

  • Use standardized IUPAC nomenclature to prevent ambiguity in structural references.
  • For reproducibility, document reaction conditions (e.g., inert atmosphere, moisture control) in detail .

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